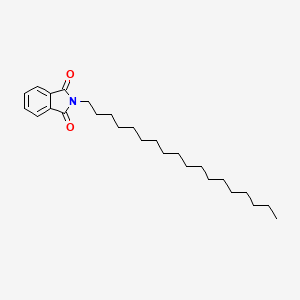

1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

Description

Historical Context and Significance of Phthalimide (B116566) Derivatives in Chemical Sciences

Phthalimides, characterized by the isoindole-1,3-dione core, are a well-established class of organic compounds with a rich history in chemical sciences. rsc.org Their journey began in 1887 with German chemist Siegmund Gabriel, who developed a method for synthesizing primary amines using potassium phthalimide, a reaction now famously known as the Gabriel synthesis. rsc.orgwikipedia.org This reaction transforms primary alkyl halides into primary amines by using the phthalimide anion as a masked form of ammonia, preventing the common issue of over-alkylation seen in direct reactions with ammonia. wikipedia.orgmasterorganicchemistry.combyjus.com

Beyond their foundational role in synthetic organic chemistry, phthalimide derivatives have demonstrated remarkable versatility and significance across various scientific disciplines. rsc.orgresearchgate.net In medicinal chemistry, the phthalimide scaffold is a privileged structure found in a wide array of therapeutic agents. researchgate.netnih.govbenthamdirect.com The most well-known, and controversial, example is thalidomide, which despite its tragic history, has been repurposed and has led to the development of analogues for treating diseases like cancer and inflammatory conditions. nih.gov The broader class of phthalimides exhibits a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties. rsc.orgresearchgate.netucl.ac.ukbiomedgrid.com

The significance of phthalimides also extends to materials science and industry. They serve as precursors for the synthesis of anthranilic acid, which is vital in the production of azo dyes. wikipedia.org Furthermore, the phthalimide moiety is incorporated into polymers to enhance their properties and is used in the formulation of agrochemicals, such as fungicides. rsc.orgwikipedia.org This broad utility underscores the enduring importance of the phthalimide framework in both academic research and industrial application. rsc.org

Current Research Landscape and Niche of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

Current research on phthalimide derivatives continues to expand, with significant efforts in developing novel synthetic methodologies and exploring new applications. rsc.orgacs.org While the core phthalimide structure is well-understood, the focus has shifted towards the functionalization of the imide nitrogen to tailor the molecule's properties for specific purposes. This is where 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- finds its contemporary relevance.

The specific niche for this long-chain alkyl phthalimide lies predominantly in the realm of materials science and supramolecular chemistry. The introduction of the long C18 octadecyl chain imparts significant hydrophobicity and influences the molecule's physical properties, such as solubility, melting point, and self-assembly behavior. rsc.orgresearchgate.net Research into long-chain N-alkyl phthalimides is often connected to the development of functional organic materials, including organic electronics and advanced polymers. rsc.orgacs.org The alkyl chains can be engineered to control molecular packing in the solid state, which in turn affects the material's optical and electronic properties. rsc.org

For instance, studies on similar molecules show that long, linear alkyl chains can promote ordered self-assembly into thin films, a critical aspect for applications in organic field-effect transistors (OFETs) and other electronic devices. monash.edu The octadecyl group can act as a solubilizing agent in nonpolar organic solvents, facilitating solution-based processing of materials. Furthermore, in the context of polymer science, incorporating such long alkyl side chains can dramatically alter the properties of polyimides, for example, by lowering the glass transition temperature, increasing flexibility, and inducing unique viscoelastic or shape-memory characteristics. acs.org

While specific, high-profile research on 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- itself is not widespread, it serves as a model compound for understanding the fundamental influence of long alkyl chains on the phthalimide core. Its properties are predictable based on the extensive research on related long-chain N-substituted imides.

| Property | Value |

|---|---|

| CAS Number | 20332-12-1 |

| Molecular Formula | C26H41NO2 |

| Molecular Weight | 399.61 g/mol |

Methodological Approaches in the Study of N-Substituted Phthalimides

The study of N-substituted phthalimides, including the 2-octadecyl derivative, employs a range of established and modern methodological approaches for their synthesis and characterization.

Synthesis: The preparation of N-alkyl phthalimides is primarily achieved through several key synthetic routes. researchgate.net The most traditional and widely used method is the direct condensation of phthalic anhydride (B1165640) with a primary amine (in this case, octadecylamine). proquest.comorganic-chemistry.org This reaction is often carried out at elevated temperatures, sometimes in a solvent like acetic acid, and can be facilitated by catalysts. researchgate.netproquest.com

Another classic approach is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an alkyl halide (e.g., 1-bromooctadecane). wikipedia.orglibretexts.org This method is particularly useful for preparing primary amines after a subsequent deprotection step, but the intermediate N-alkylphthalimide is the target compound in this context. wikipedia.org

Modern synthetic chemistry has introduced variations to improve efficiency and yield. These include the use of microwave irradiation to accelerate the reaction between phthalic anhydride and amines, significantly reducing reaction times from hours to minutes. researchgate.netproquest.com Palladium-catalyzed reactions and other metal-catalyzed systems have also been developed for the synthesis of N-substituted phthalimides under different conditions. rsc.orgrsc.org

| Method | Reactants | General Conditions |

|---|---|---|

| Direct Condensation | Phthalic Anhydride + Primary Amine (R-NH2) | Heating, often in a solvent like acetic acid. researchgate.net |

| Gabriel Synthesis | Potassium Phthalimide + Alkyl Halide (R-X) | SN2 reaction conditions, often in a polar aprotic solvent. nrochemistry.com |

| Microwave-Assisted Synthesis | Phthalic Anhydride + Primary Amine | Microwave irradiation for short durations (3-10 minutes). researchgate.net |

Characterization: Once synthesized, the structural confirmation and purity assessment of N-substituted phthalimides are carried out using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR confirms the presence of the octadecyl chain through characteristic signals for its methyl (CH₃) and methylene (B1212753) (CH₂) groups, and the aromatic protons of the phthalimide core. ¹³C NMR provides information on the carbon skeleton. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The phthalimide group shows characteristic strong absorption bands for the carbonyl (C=O) groups, typically in the region of 1700-1790 cm⁻¹. mdpi.comwisc.edulongdom.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm the structure. The molecular ion peak corresponding to the mass of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- would be expected. mdpi.comuniversalclass.com

Elemental Analysis and Melting Point Determination: Elemental analysis provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the expected formula. The melting point is a crucial indicator of the compound's purity. mdpi.com

Conceptual Frameworks for Understanding Long-Chain Alkyl Phthalimide Compounds

Hydrophobicity and Solubility: The octadecyl chain is a long, nonpolar hydrocarbon tail. Its presence renders the entire molecule significantly more hydrophobic (lipophilic) compared to the parent phthalimide. This dictates its solubility, making it poorly soluble in polar solvents like water but readily soluble in nonpolar organic solvents such as hexane (B92381) or toluene (B28343). This property is crucial for its processing, particularly in applications requiring solution deposition or blending with nonpolar polymers. researchgate.net

Self-Assembly and Molecular Packing: The interplay between the flat, aromatic phthalimide headgroup and the flexible, long alkyl tail drives the molecule's self-assembly behavior. Van der Waals interactions between the long alkyl chains can lead to ordered packing arrangements, similar to those seen in lipids and surfactants. researchgate.net In the solid state, this can result in the formation of lamellar (layered) structures. The nature of this packing—how the molecules arrange themselves relative to one another—directly impacts the bulk material's properties, including its thermal behavior and charge transport characteristics in organic semiconductors. rsc.orgmonash.edu

Steric and Conformational Effects: The long and flexible octadecyl chain introduces significant steric bulk. This can influence the crystal packing by preventing the phthalimide cores from stacking in the most efficient way, which can, in turn, affect electronic interactions between adjacent molecules. rsc.org The chain's conformational freedom also plays a role; at higher temperatures, the chains are disordered, while upon cooling, they can crystallize into more ordered arrangements, leading to distinct thermal transitions that can be observed by techniques like differential scanning calorimetry (DSC). researchgate.net

Structure-Property Tuning: A key conceptual framework is the idea of "side-chain engineering." rsc.org By systematically varying the length and branching of the alkyl chain attached to the phthalimide core, researchers can fine-tune the material's properties. For example, increasing the chain length can alter the melting point, improve thin-film morphology, and change the molecular orientation on a substrate. monash.edu This tunability is a cornerstone of modern materials design, allowing for the rational development of organic molecules with properties tailored for specific applications, from liquid crystals to components in organic electronic devices. rsc.orgrsc.org

Properties

CAS No. |

20332-12-1 |

|---|---|

Molecular Formula |

C26H41NO2 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

2-octadecylisoindole-1,3-dione |

InChI |

InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(28)23-20-17-18-21-24(23)26(27)29/h17-18,20-21H,2-16,19,22H2,1H3 |

InChI Key |

BCZUGMNWRQGHFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Classical Approaches to Phthalimide (B116566) Synthesis with Octadecyl Substitution

The traditional and most straightforward method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) with a primary amine. This approach has been widely utilized for the preparation of a diverse range of phthalimide derivatives, including those with long alkyl chains like the octadecyl group.

Phthalic Anhydride and Octadecylamine (B50001) Condensation Strategies

The fundamental reaction for the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- involves the direct condensation of phthalic anhydride with octadecylamine. This reaction typically proceeds in two steps: the initial formation of a phthalamic acid intermediate, followed by cyclization to the corresponding phthalimide. The cyclization is usually achieved through dehydration, which can be facilitated by heat or the use of a dehydrating agent.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the condensation of phthalic anhydride with octadecylamine to form 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

This method is valued for its simplicity and the ready availability of the starting materials. However, it often requires high temperatures and long reaction times to drive the dehydration and cyclization to completion.

Variations in Reaction Conditions and Catalytic Systems

To improve the efficiency of the classical condensation method, various modifications to the reaction conditions and the use of catalytic systems have been explored. The choice of solvent, temperature, and the presence of a catalyst can significantly impact the reaction rate and yield.

Commonly used solvents for this reaction include high-boiling point aromatic hydrocarbons like toluene (B28343) or xylene, which can also aid in the azeotropic removal of water formed during the cyclization. Acetic acid is another frequently employed solvent that can also act as a catalyst.

Several catalysts have been investigated to promote the synthesis of N-substituted phthalimides. These catalysts can be broadly categorized as acidic or dehydrating agents. For instance, solid acid catalysts such as Montmorillonite-KSF have been shown to be effective in promoting the synthesis of phthalimides under milder conditions. The use of such catalysts can lead to higher yields and reduced reaction times compared to the uncatalyzed reaction. Other catalytic systems may include the use of Lewis acids or protic acids to activate the carbonyl groups of the phthalic anhydride and facilitate the nucleophilic attack by the amine.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phthalic Anhydride, Octadecylamine | None | Acetic Acid | Reflux | 4 | 85 |

| Phthalic Anhydride, Octadecylamine | Montmorillonite-KSF | Toluene | Reflux | 2 | 92 |

| Phthalic Anhydride, Octadecylamine | p-Toluenesulfonic acid | Xylene | Reflux | 3 | 88 |

Table 1: Comparison of reaction conditions for the classical synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

Modern and Green Chemistry Approaches in 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents and reagents. Microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free methodologies are at the forefront of these efforts for the synthesis of N-octadecylphthalimide.

Microwave-Assisted Synthesis of N-Octadecylphthalimide

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ajrconline.org In the context of N-octadecylphthalimide synthesis, microwave heating can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products. This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

The microwave-assisted synthesis of N-octadecylphthalimide can be carried out using the same reactants as the classical method, often in the absence of a solvent or with a minimal amount of a high-dielectric solvent. The reaction is typically performed in a dedicated microwave reactor that allows for precise control of temperature and pressure.

| Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| Phthalic Anhydride, Octadecylamine | None | 300 | 150 | 5 | 95 |

| Phthalic Anhydride, Octadecylamine | DMF (cat.) | 200 | 120 | 10 | 91 |

| Phthalic Anhydride, Octadecylamine | Acetic Acid | 250 | 140 | 7 | 93 |

Table 2: Reaction conditions for the microwave-assisted synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

Ultrasound-Promoted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of N-octadecylphthalimide. ksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.

Ultrasound-promoted synthesis of N-alkylphthalimides has been shown to be effective, often resulting in shorter reaction times and improved yields compared to silent (non-sonicated) reactions. researchgate.netnih.gov The synthesis of N-octadecylphthalimide can be carried out by irradiating a mixture of phthalic anhydride and octadecylamine in a suitable solvent with high-intensity ultrasound. This method can often be performed at lower temperatures than conventional heating methods, which is advantageous for thermally sensitive compounds.

| Reactants | Solvent | Frequency (kHz) | Temperature (°C) | Time (h) | Yield (%) |

| Phthalic Anhydride, Octadecylamine | Acetic Acid | 40 | 60 | 1.5 | 90 |

| Phthalic Anhydride, Octadecylamine | Toluene | 25 | 80 | 2 | 88 |

| Phthalic Anhydride, Octadecylamine | None | 35 | 100 | 1 | 94 |

Table 3: Reaction conditions for the ultrasound-promoted synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods represents a significant advancement in green chemistry. These approaches aim to eliminate the environmental and economic costs associated with solvent use and catalyst separation. For the synthesis of N-octadecylphthalimide, solvent-free conditions can be achieved by heating a mixture of the solid reactants, often with microwave irradiation to provide the necessary energy for the reaction to proceed. researchgate.net

In some cases, the reaction can proceed efficiently without the need for any catalyst, relying solely on the thermal energy to drive the condensation and cyclization. This is particularly feasible when one of the reactants has a relatively low melting point, allowing it to act as a reaction medium. The direct fusion of phthalic anhydride and octadecylamine at elevated temperatures is a classic example of a solvent-free approach. Combining this with microwave heating can further enhance the reaction efficiency. Catalyst-free, solvent-free methods offer the cleanest route to the desired product, with the primary byproduct being water. cmu.edu

Table 4: Solvent-free and catalyst-free synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

High-Yield and Scalable Synthesis Optimization for Industrial and Research Applications

The primary and most direct route for the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- involves the condensation reaction between phthalic anhydride and octadecylamine. This reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the target imide. Optimization of this process for high yield and scalability is crucial for both industrial and research applications.

Several approaches have been explored to enhance the efficiency of this synthesis. These include conventional solvent-based methods, solvent-free melt condensation, and microwave-assisted synthesis.

Solvent-Based Synthesis:

In a typical laboratory-scale synthesis, phthalic anhydride and octadecylamine are refluxed in a high-boiling point solvent such as glacial acetic acid, toluene, or N,N-dimethylformamide (DMF). The water formed during the reaction is removed to drive the equilibrium towards the product. The use of a Dean-Stark apparatus is common in conjunction with solvents like toluene to facilitate water removal. While effective, solvent-based methods can present challenges in terms of solvent recovery, cost, and environmental impact on an industrial scale.

Solvent-Free Melt Condensation:

To address the drawbacks of solvent-based methods, solvent-free melt condensation has emerged as a greener and more atom-economical alternative. In this method, a mixture of phthalic anhydride and octadecylamine is heated above the melting point of the reactants. The reaction is typically carried out at temperatures ranging from 140°C to 180°C. The absence of a solvent simplifies the work-up procedure and reduces waste. This method is particularly well-suited for industrial-scale production due to its simplicity and high throughput.

A comparative study of different synthetic conditions could yield the following illustrative data:

| Method | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Solvent-Based | Glacial Acetic Acid | 118 | 4 | 85-90 |

| Solvent-Based | Toluene (Dean-Stark) | 111 | 6 | 88-92 |

| Solvent-Free Melt | None | 160 | 2 | 95-98 |

| Microwave-Assisted | None | 150 (Power dependent) | 0.25 | 90-95 |

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate the synthesis of N-substituted phthalimides. This method offers rapid heating and can lead to shorter reaction times and improved yields compared to conventional heating methods. The reaction is typically performed under solvent-free conditions, further enhancing its green credentials.

For industrial and large-scale research applications, the solvent-free melt condensation method is often preferred due to its high yield, operational simplicity, and cost-effectiveness. The optimization of parameters such as reaction temperature, time, and stoichiometry of reactants is crucial to maximize the yield and purity of the final product.

Purification and Isolation Techniques for High-Purity 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

The purification of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- is a critical step to ensure its suitability for subsequent applications. The primary impurities in the crude product typically include unreacted starting materials (phthalic anhydride and octadecylamine) and the intermediate phthalamic acid. The choice of purification technique depends on the scale of the synthesis and the desired final purity.

Recrystallization:

Recrystallization is the most common and effective method for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a nonpolar compound like N-octadecylphthalimide, a range of organic solvents can be considered.

The following table provides a qualitative assessment of various solvents for the recrystallization of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-:

| Solvent | Solubility (Cold) | Solubility (Hot) | Remarks |

| Ethanol | Low | High | Good for obtaining well-defined crystals. |

| Isopropanol | Low | High | Similar to ethanol, can be a good alternative. |

| Acetone | Moderate | High | May require a larger volume of solvent. |

| Toluene | Low | High | Effective, but higher boiling point requires careful handling. |

| Hexane (B92381) | Very Low | Moderate | Can be used as a co-solvent with a more polar solvent to induce crystallization. |

| Ethyl Acetate | Moderate | High | A versatile solvent for recrystallization. |

A mixed solvent system, such as ethanol-water or acetone-hexane, can also be employed to achieve optimal purification. The crude product is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until turbidity persists. Upon cooling, pure crystals of the product precipitate out.

Column Chromatography:

For obtaining very high purity material, particularly on a smaller scale, column chromatography is the preferred method. In this technique, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A suitable mobile phase (eluent) is then used to separate the components based on their different affinities for the stationary phase.

Given the nonpolar nature of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, a nonpolar to moderately polar mobile phase is generally effective.

| Stationary Phase | Mobile Phase System (Gradient) | Separation Principle |

| Silica Gel | Hexane -> Hexane/Ethyl Acetate (9:1) -> Hexane/Ethyl Acetate (8:2) | The less polar product elutes before the more polar impurities (phthalamic acid). |

| Alumina | Dichloromethane -> Dichloromethane/Methanol (99:1) | Similar principle to silica gel, may offer different selectivity. |

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The solvent is then evaporated from the collected fractions to yield the purified 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-. The choice between recrystallization and column chromatography, or a combination of both, will ultimately depend on the specific purity requirements of the intended application.

Spectroscopic and Advanced Structural Characterization of 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Advanced Spectroscopic Probes for Molecular Environment Analysis

Further experimental research is required to elucidate the specific spectroscopic and structural properties of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

Computational and Theoretical Investigations of 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemmethod.com It is a common approach for predicting the molecular properties and reactivity of compounds like N-octadecylphthalimide.

Due to the flexibility of the octadecyl chain, the molecule can exist in numerous conformations. Conformational analysis is therefore crucial. This involves mapping the potential energy surface of the molecule by systematically rotating a selection of chemical bonds. For the octadecyl chain, the most stable conformation is typically an extended, all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. researchgate.net However, various gauche conformations are also possible, leading to kinks in the chain. researchgate.net Computational methods can predict the energy differences between these conformers.

An illustrative data table for the kind of geometric parameters obtained from a DFT optimization for the phthalimide (B116566) head group is shown below. Please note, these are representative values and not the result of a specific calculation on N-octadecylphthalimide.

| Parameter | Typical Value (Å or °) |

| C-N Bond Length | 1.4 |

| C=O Bond Length | 1.2 |

| C-C (aromatic) Bond Length | 1.4 |

| C-N-C Bond Angle | 112 |

| O=C-N Bond Angle | 125 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. rsc.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemmethod.com For N-octadecylphthalimide, the HOMO is expected to be localized primarily on the electron-rich phthalimide ring system, while the LUMO would also be centered on the phthalimide group, which acts as the primary chromophore and electrophilic center. The long alkyl chain is not expected to contribute significantly to the frontier orbitals. ccspublishing.org.cn

A hypothetical representation of frontier molecular orbital energies for N-octadecylphthalimide is presented in the table below.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red typically signifies regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For N-octadecylphthalimide, the ESP map would show a high electron density (red) around the two carbonyl oxygen atoms of the phthalimide group, making them the most likely sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atom would be less negative due to its involvement in the imide ring. The aromatic ring of the phthalimide group would show a mixed potential, while the long, nonpolar octadecyl chain would be largely neutral (green). This analysis is crucial for understanding intermolecular interactions. dergipark.org.tracs.org

Molecular Dynamics (MD) Simulations of Long-Chain Phthalimide Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. lsu.eduaip.org For a system like N-octadecylphthalimide, MD simulations can provide insights into the dynamic behavior of the long alkyl chain and the interactions between multiple molecules.

While DFT can determine static, low-energy conformations, MD simulations can explore the dynamic flexibility of the octadecyl chain at a given temperature. kaust.edu.sa These simulations track the trajectory of each atom over time, revealing how the chain flexes, rotates, and folds. The flexibility of the chain is often characterized by analyzing the dihedral angles along the carbon backbone. The prevalence of trans versus gauche conformations can be quantified, providing a measure of the chain's order or disorder. In a simulated liquid or solution phase, the octadecyl chain would be expected to exhibit significant conformational freedom, transitioning rapidly between different folded and extended states. researchgate.net

N-octadecylphthalimide is an amphiphilic molecule, possessing a polar (hydrophilic) phthalimide head group and a long nonpolar (hydrophobic) octadecyl tail. In the presence of a polar solvent like water, or even in the solid or liquid state, these molecules are expected to self-assemble into ordered structures to minimize unfavorable interactions. lsu.eduacs.org MD simulations are an ideal tool for investigating this aggregation behavior. aip.org

Simulations starting with randomly distributed molecules can show their spontaneous self-assembly into structures such as micelles or bilayers. aip.orgacs.org The hydrophobic octadecyl chains would aggregate together to minimize their contact with the polar environment, while the polar phthalimide head groups would be exposed to the polar medium or arrange themselves to maximize favorable dipole-dipole interactions. These simulations can reveal the structure, size, and stability of the resulting aggregates. beilstein-journals.org

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. While no specific studies on the reaction mechanisms of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- were identified, the application of these methods would provide invaluable insights into its reactivity.

Such a study would typically involve mapping the potential energy surface for a given reaction. This is achieved by calculating the energies of reactants, transition states, intermediates, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

Key parameters that would be calculated include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Geometries of Stationary Points: The three-dimensional arrangements of atoms for reactants, products, and transition states.

Vibrational Frequencies: These calculations are used to confirm the nature of the stationary points. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical study on the hydrolysis of the imide ring in 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, quantum chemical calculations could predict the most likely pathway, whether it proceeds through a concerted or a stepwise mechanism, and identify the rate-determining step.

Table 1: Illustrative Data from a Hypothetical DFT Study on a Reaction of an N-Alkyl-1H-isoindole-1,3(2H)-dione Derivative

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0.0 | C-N: 1.40 |

| Transition State | +25.3 | C-N: 1.65 (breaking), O-H: 1.21 (forming) |

| Intermediate | +5.7 | C-O: 1.35 |

| Products | -10.2 | C-O: 1.23 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a quantum chemical calculation for a reaction mechanism study.

In Silico Modeling of Derivative Modifications and Substituent Effects

In silico modeling encompasses a range of computational techniques used to predict the properties and behavior of molecules. For 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, these methods would be particularly useful for understanding how modifications to its structure affect its physicochemical and biological properties. This is especially relevant for the long octadecyl chain, which significantly influences the molecule's lipophilicity.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are common in silico approaches for this class of compounds. Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This can help in understanding the molecular basis of a compound's biological activity.

Substituent effects can be systematically investigated by computationally modeling a series of derivatives with different functional groups. For example, modifications could be made to the phthalimide ring or the octadecyl chain. By calculating various molecular descriptors for each derivative, a QSAR model can be developed.

Commonly calculated molecular descriptors include:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and electronic transitions.

Steric Properties: Molecular volume and surface area, which are important for receptor binding.

Lipophilicity: The logarithm of the partition coefficient (logP), which describes the molecule's distribution between a nonpolar and a polar solvent.

A QSAR model would then correlate these descriptors with a specific activity, allowing for the prediction of the activity of new, unsynthesized derivatives.

Table 2: Illustrative Data from a Hypothetical In Silico Study on N-Alkyl-1H-isoindole-1,3(2H)-dione Derivatives

| Derivative (R in N-R) | LogP | HOMO (eV) | LUMO (eV) | Predicted Binding Affinity (kcal/mol) |

| Methyl | 1.15 | -6.8 | -1.5 | -5.4 |

| Butyl | 2.71 | -6.7 | -1.4 | -6.2 |

| Octyl | 4.79 | -6.7 | -1.4 | -7.1 |

| Dodecyl | 6.87 | -6.6 | -1.3 | -7.8 |

| Octadecyl | 9.99 | -6.6 | -1.3 | -8.5 |

Note: The data in this table is hypothetical and illustrates the type of information that would be generated in an in silico study of substituent effects. The predicted binding affinity is an example of a property that could be modeled.

Structure Property Relationships and Functionalization of 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Influence of the Octadecyl Chain Length on Molecular Organization

The presence of the long C18 octadecyl chain imparts a significant amphiphilic character to the molecule, with the phthalimide (B116566) group acting as the polar head and the alkyl chain as the nonpolar tail. This duality is the primary driver of its self-organization in various environments. When spread at an air-water interface, these molecules can form a stable monolayer, known as a Langmuir film. wikipedia.orgsbfisica.org.br In this film, the hydrophilic phthalimide heads orient towards the water subphase, while the hydrophobic octadecyl tails extend away from it, into the air. youtube.com

This ability to form ordered, monomolecular layers allows for the fabrication of highly structured thin films using the Langmuir-Blodgett (LB) technique. wikipedia.orgsbfisica.org.brresearchgate.net By repeatedly dipping a solid substrate through the monolayer, it is possible to build up multilayered films with precise control over thickness and molecular orientation. youtube.com The long octadecyl chain is critical to this process, as the intermolecular van der Waals forces between the chains provide the cohesion necessary to form stable and well-ordered films. Shorter alkyl chains would result in less stable monolayers and more disordered LB films.

In the solid state and in nonpolar solvents, the octadecyl chains promote molecular aggregation and structuring. This leads to the formation of domains with distinct polar and nonpolar regions, a phenomenon also observed in other long-chain alkyl-substituted compounds like ionic liquids. nih.govmdpi.com The length of the alkyl chain directly influences the dimensions of these nonpolar domains. nih.govmdpi.com

Correlations between Molecular Structure and Bulk Material Characteristics

The molecular structure of N-octadecylphthalimide directly dictates its bulk material properties, such as thermal behavior and solubility. The long saturated octadecyl chain, in particular, plays a crucial role.

Thermal Properties: The melting point and thermal stability of homologous series of N-alkylphthalimides generally increase with the length of the alkyl chain. researchgate.netresearchgate.net This is due to the enhancement of van der Waals interactions between the molecules as the chain length increases, requiring more energy to disrupt the crystalline lattice. researchgate.net An increase in alkyl chain length has been shown to result in an increase in melting temperature and a decrease in short-term thermal stability in other homologous series of alkyl-substituted compounds. researchgate.net

Solubility: The octadecyl tail makes the molecule highly soluble in nonpolar organic solvents (e.g., hexane (B92381), toluene) and largely insoluble in polar solvents like water. The phthalimide head group provides some polarity, but it is insufficient to overcome the hydrophobicity of the 18-carbon chain.

The relationship between alkyl chain length and thermal properties can be illustrated conceptually with the following table, based on general trends observed in homologous series of long-chain organic molecules. researchgate.netresearchgate.net

| N-Alkyl Phthalimide Derivative | Alkyl Chain Length | General Effect on Melting Point | Primary Intermolecular Force Contribution from Chain |

| N-Butylphthalimide | C4 | Lower | Moderate van der Waals |

| N-Dodecylphthalimide | C12 | Intermediate | Strong van der Waals |

| N-Octadecylphthalimide | C18 | Higher | Very Strong van der Waals |

This table illustrates a general trend. Actual values require specific experimental data.

Functionalization Strategies on the Phthalimide Ring for Tuned Properties

The aromatic phthalimide core of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. These modifications can dramatically alter the electronic and photophysical properties of the molecule.

Halogenation: The phthalimide ring can be halogenated using standard electrophilic halogenation methods. For instance, bromination and chlorination can be achieved using N-halosuccinimides (NBS or NCS) as the halogen source, often in the presence of a catalyst. mdpi.com These reactions typically yield substitutions at the 4- and 5-positions of the phthalimide ring. Halogenation serves as a useful synthetic handle for further cross-coupling reactions and also modifies the electronic properties of the ring by withdrawing electron density through inductive effects.

Nitration: The nitration of N-alkylphthalimides has been studied and is typically carried out using a mixture of nitric acid and sulfuric acid. acs.org This reaction introduces a nitro (-NO₂) group, a strong electron-withdrawing group, onto the aromatic ring. The substitution occurs primarily at the 4-position. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and altering its absorption and emission characteristics.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phthalimide ring is a powerful strategy for tuning the molecule's properties.

Electron-Donating Groups (EDGs): The introduction of strong EDGs, such as amino (-NH₂) or alkoxy (-OR) groups, typically at the 4-position, has a profound impact on the photophysical properties. researchgate.net These groups increase the electron density of the aromatic system, leading to significant enhancements in fluorescence quantum yields. researchgate.netrsc.org Unsubstituted phthalimides are generally non-fluorescent, but 4-amino-N-alkylphthalimides can exhibit bright fluorescence due to an intramolecular charge-transfer (ICT) mechanism from the electron-donating amino group to the electron-accepting phthalimide core upon photoexcitation. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, attaching strong EWGs like cyano (-CN) or the aforementioned nitro (-NO₂) group makes the phthalimide core more electron-deficient. rsc.org This systematically increases the electron affinity (EA) of the molecule and lowers the LUMO energy level. rsc.org While this often quenches fluorescence, it enhances the molecule's ability to act as an electron acceptor, a property useful in the design of materials for organic electronics. nih.govnih.gov

The following table summarizes the expected effects of different substituents on the electronic properties of the phthalimide core.

| Substituent Type | Example Group | Position on Ring | Effect on Fluorescence | Effect on Electron Affinity |

| Electron-Donating | -NH₂ (Amino) | 4 | Enhancement | Decrease |

| Electron-Donating | -OCH₃ (Methoxy) | 4 | Enhancement | Decrease |

| Halogen (Inductive EWG) | -Br (Bromo) | 4, 5 | Quenching | Increase |

| Electron-Withdrawing | -NO₂ (Nitro) | 4 | Quenching | Significant Increase |

| Electron-Withdrawing | -CN (Cyano) | 4 | Quenching | Significant Increase |

Impact of N-Substitution on Electronic and Photophysical Characteristics

While functionalization of the phthalimide ring is the primary method for tuning the core electronic and photophysical properties, the N-substituent also plays a role, particularly in the condensed phase.

For 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, the N-substituent is a long, electronically insulating alkyl chain. In dilute solution, the octadecyl group has a negligible effect on the absorption and emission spectra, which are governed by the electronic transitions of the phthalimide chromophore. rsc.orgnih.gov The fundamental photophysics are determined by substituents on the aromatic ring itself. mtroyal.carsc.org

However, the influence of the N-alkyl chain becomes significant in the solid state or in aggregates. The length and nature of the chain can dictate the intermolecular packing, which in turn affects solid-state fluorescence properties. rsc.org Longer alkyl chains, like the octadecyl group, can promote more ordered packing arrangements through van der Waals interactions, but can also increase the distance between chromophores, potentially reducing intermolecular quenching effects that are often observed in the solid state. Studies on other dye systems have shown that increasing the N-alkyl chain length can tune mechanofluorochromic properties by altering the strength of intermolecular interactions and the looseness of molecular stacking. rsc.org Therefore, the octadecyl group is not just a passive solubilizing tail; it is an integral component that controls the supramolecular assembly and, consequently, the material's bulk photophysical behavior. nih.govnih.gov

Applications of 1h Isoindole 1,3 2h Dione, 2 Octadecyl in Advanced Materials Science and Engineering

Integration into Polymer Systems and Composite Materials

The incorporation of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- into polymer systems offers a versatile strategy to tailor the properties of the resulting materials. The presence of the long alkyl chain can significantly influence solubility, processability, and interfacial characteristics, while the phthalimide (B116566) moiety can contribute to thermal stability and specific electronic functions.

Role as a Monomer or Comonomer in Polymer Synthesis

While direct polymerization of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- is not a common approach, its derivatives can be strategically employed as monomers or comonomers in the synthesis of advanced polymers, particularly polyimides. The introduction of long alkyl side chains, such as the octadecyl group, into the polyimide backbone is a well-established method to enhance the solubility and processability of these otherwise intractable polymers. acs.orgrsc.orgresearchgate.net

For instance, diamine monomers containing long alkyl side chains can be synthesized and subsequently polymerized with various dianhydrides to yield soluble polyimides. acs.org The presence of the octadecyl group disrupts the close packing of the rigid polymer chains, reducing intermolecular forces and thereby improving solubility in common organic solvents. This enhanced solubility is crucial for solution-based processing techniques like spin-coating, which are essential for fabricating thin films for various applications.

The general synthetic approach for creating polyimides with long alkyl side chains involves a one-step method in a high-boiling point solvent or a two-step process involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization. The length of the alkyl side chain has a pronounced effect on the solubility of the resulting polyimides. acs.org

Table 1: Effect of Alkyl Chain Length on Polyimide Solubility

| Dianhydride | Alkyl Chain Length | Solubility in Common Solvents | Reference |

|---|---|---|---|

| PMDA | C5 | Poor | acs.org |

| PMDA | >C5 | Soluble | acs.org |

| BPDA | C14, C16 | Soluble | acs.org |

This table is illustrative and based on general findings for polyimides with varying alkyl side chains.

Polymer Blends and Interfacial Interactions

In polymer blends and composite materials, 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- can function as a modifier to improve compatibility and tailor interfacial properties. The long, nonpolar octadecyl chain can interact favorably with nonpolar polymer matrices, while the polar phthalimide headgroup can engage in specific interactions with other components or surfaces.

When blended with a nonpolar polymer, the octadecyl chains can act as a "like-dissolves-like" compatibilizer, improving the dispersion of the phthalimide moiety within the matrix. This can be particularly useful for incorporating the specific electronic or thermal properties of the phthalimide group into a commodity polymer.

Furthermore, in composite materials containing fillers or reinforcements, the compound can act as a surface modifier or coupling agent. The phthalimide group could potentially adsorb onto the surface of a filler, while the octadecyl tail extends into the polymer matrix, creating a stronger interface and improving stress transfer between the two phases. This can lead to enhanced mechanical properties of the composite material. The introduction of long-chain alkyl groups has been shown to increase the hydrophobicity of polyimide surfaces, a principle that can be applied to modify the surface properties of polymer blends and composites. researchgate.net

Application in Organic Electronics and Optoelectronic Devices

The electronic properties of the phthalimide core, combined with the processing advantages conferred by the octadecyl chain, make 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- a candidate for use in organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, particularly perovskite solar cells (PSCs), surface passivation is a critical strategy to reduce defects and enhance device performance and stability. Recent research has demonstrated the effectiveness of phthalimide N-alkylammonium iodides as passivating agents for perovskite films. rsc.org The phthalimide moiety can effectively passivate interface traps, reducing non-radiative recombination and improving charge carrier extraction and transfer. While this research did not specifically use the 2-octadecyl derivative, it highlights the potential of the phthalimide functional group in this application. The long octadecyl chain could further contribute to the formation of a hydrophobic protective layer, enhancing the moisture resistance of the perovskite film.

Although direct evidence for the use of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- in OLEDs is limited, phthalimide derivatives are known to possess electron-accepting properties. This suggests a potential role as an electron-transporting material (ETM) or as a component in host materials for the emissive layer. The solubility imparted by the octadecyl chain would be advantageous for the fabrication of solution-processed OLEDs. Naphthalene diimide-based materials, which share structural similarities with phthalimides, are being actively investigated as electron transport materials for perovskite solar cells. rsc.orgrsc.org

Charge Transport Characteristics in Thin Films

The charge transport properties of materials based on 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- are expected to be highly anisotropic. The phthalimide moieties, with their π-conjugated systems, would facilitate charge transport, while the insulating octadecyl chains would influence the molecular packing and morphology of the thin film.

The long alkyl chains can promote self-assembly into ordered structures, such as lamellar or columnar phases, which can significantly impact charge mobility. The orientation of the phthalimide units relative to the substrate and to each other would be a critical factor in determining the efficiency of charge transport. Phthalimide-based molecules have been explored as transparent electron-transport materials, and their molecular stacking has been shown to significantly influence electron mobility. researchgate.net

Table 2: Potential Charge Transport Properties of N-Octadecylphthalimide-based Materials

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Charge Carrier Type | Primarily electron (n-type) | Electron-deficient nature of the phthalimide core |

| Mobility Anisotropy | High | Directional charge transport through stacked phthalimide units vs. insulating alkyl chains |

This table represents expected properties based on the chemical structure and findings for related compounds.

Utilization in Smart Materials and Responsive Systems

The combination of a rigid functional group (phthalimide) and a long, flexible alkyl chain in 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- makes it a compelling building block for the creation of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, temperature, or electric fields.

Research on photoswitchable polymers has shown that the incorporation of long alkyl side chains can dramatically improve both the mechanical robustness and the healing ability of the material. acs.orgresearchgate.net In one study, a polyacrylate with a side chain containing a photoresponsive azobenzene (B91143) group and a long n-hexadecyl tail exhibited a significant increase in its glass transition temperature and decomposition temperature. acs.orgresearchgate.net This counterintuitive increase in Tg makes the polymer more robust at elevated temperatures. acs.orgresearchgate.net Importantly, the long alkyl chain also drastically increased the photo-induced healing rate of the polymer. acs.orgresearchgate.net

By analogy, incorporating 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- into a polymer backbone could lead to materials with tunable thermo-responsive or photo-responsive properties. The octadecyl chains can undergo thermally induced phase transitions, such as melting or liquid crystalline transitions, which could be used to trigger a macroscopic change in the material's properties. For example, polymers with long alkyl side chains have been shown to exhibit thermochromic behavior, changing color in response to temperature changes due to alterations in molecular packing. acs.org

Furthermore, the phthalimide moiety itself can be functionalized to be photo-responsive. Phthalimides have been investigated as "switchable" warheads for bioorthogonal conjugation, demonstrating their potential for creating dynamic chemical systems. rsc.org This opens up possibilities for designing materials that can change their chemical or physical properties upon irradiation with light.

Thermoresponsive and Photoresponsive Material Design

There is currently no available scientific literature that specifically details the use of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- in the design or synthesis of thermoresponsive or photoresponsive materials. Research in this area typically focuses on polymers and molecules that undergo significant and reversible changes in their physical or chemical properties in response to temperature or light. While phthalimide moieties can be functionalized to create photoactive compounds, there is no specific evidence of the 2-octadecyl derivative being utilized for such purposes.

Self-Healing and Adaptive Materials

Similarly, a review of existing research reveals no studies that incorporate 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- into self-healing or adaptive materials. The development of such materials often relies on dynamic chemical bonds or reversible physical interactions that can repair damage. The long alkyl chain of the specified compound could potentially act as a plasticizer or influence chain mobility in a polymer matrix, but its role in imparting self-healing or adaptive characteristics has not been experimentally demonstrated or reported.

Supramolecular Chemistry and Self Assembly of 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Architectures

The carbonyl groups of the phthalimide (B116566) ring can act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors in neighboring molecules. While 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- does not possess a strong hydrogen bond donor, weak C-H···O interactions involving the aromatic protons of the phthalimide ring and the alkyl chain can contribute to the stability of the crystal lattice.

More significant to the solid-state assembly of this compound are the π-π stacking interactions between the aromatic phthalimide rings. These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of an adjacent ring. The extent of this stacking is dependent on the relative orientation of the phthalimide moieties. In many phthalimide-containing crystal structures, a parallel-displaced or T-shaped arrangement is observed, which maximizes the attractive forces while minimizing steric hindrance. For 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, the long alkyl chains would likely segregate from the aromatic regions, leading to a layered structure where the phthalimide groups engage in π-π stacking, and the octadecyl chains interdigitate through van der Waals forces.

A study of related phthalimide structures has shown that π-π stacking can lead to mean interplanar separations of approximately 3.45 Å nih.gov. The specific packing motif adopted by 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- would determine the precise nature and strength of these interactions.

Table 1: Key Supramolecular Interactions in Phthalimide Derivatives

| Interaction Type | Description | Typical Distances |

| Hydrogen Bonding | Primarily weak C-H···O interactions. | Variable |

| π-π Stacking | Attraction between aromatic phthalimide rings. | ~3.3 - 3.8 Å |

| Van der Waals Forces | Interdigitation of long alkyl chains. | Variable |

Formation of Organized Supramolecular Structures in Solution

The amphiphilic character of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- strongly influences its behavior in solution, leading to the formation of various organized supramolecular structures. The hydrophobic octadecyl tail seeks to minimize its contact with polar solvents, while the polar phthalimide head group prefers to be solvated.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- can self-assemble into micelles. These are typically spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a shell that interacts with the surrounding water. The CMC is a key parameter that depends on the balance between the hydrophobicity of the tail and the hydrophilicity of the head group. For a long C18 chain, a low CMC would be expected, indicating a strong driving force for micellization.

Under certain conditions, such as changes in concentration, temperature, or the addition of co-solvents, these micelles can further organize into more complex structures like vesicles. Vesicles are spherical bilayers where a central aqueous compartment is enclosed by a lipid-like membrane. The formation of vesicles from single-chain amphiphiles is less common than from double-chain lipids but can be promoted by specific molecular geometries and interactions.

At higher concentrations, the self-assembly of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- can lead to the formation of liquid crystalline phases. These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. The type of liquid crystalline phase formed (e.g., lamellar, hexagonal, cubic) depends on factors such as concentration, temperature, and solvent.

In a lamellar phase, the molecules are arranged in bilayers separated by layers of solvent. The long alkyl chains of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- would likely be in a disordered, liquid-like state within the bilayers, while the phthalimide head groups would be at the interface with the solvent. The formation of such phases is driven by the microphase separation of the incompatible polar and nonpolar segments of the molecule mdpi.com.

Langmuir-Blodgett Films and Self-Assembled Monolayers (SAMs)

The amphiphilic nature of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- makes it an excellent candidate for the formation of highly ordered thin films at interfaces.

Langmuir-Blodgett (LB) Films: At an air-water interface, this molecule can form a Langmuir film, which is a monolayer where the polar phthalimide heads are in contact with the water and the hydrophobic octadecyl tails are directed towards the air. By compressing this monolayer with a movable barrier, the molecules can be forced into a highly ordered, two-dimensional solid-like state. This film can then be transferred onto a solid substrate layer by layer to create a Langmuir-Blodgett film with precise control over thickness and molecular orientation.

Self-Assembled Monolayers (SAMs): On suitable substrates, such as gold or silicon oxide, 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- could potentially form self-assembled monolayers. The formation of SAMs is driven by the specific interaction between a head group and the substrate surface. While the phthalimide group itself may not have a strong affinity for common SAM substrates, modification of the molecule to include a suitable anchoring group (e.g., a thiol for gold surfaces or a silane for oxide surfaces) would enable the formation of dense, ordered monolayers. In such a SAM, the octadecyl chains would extend away from the surface, creating a well-defined organic surface with controlled chemical and physical properties.

Host-Guest Chemistry with Macrocyclic Receptors

The phthalimide moiety of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- can participate in host-guest interactions with various macrocyclic receptors. These interactions are based on molecular recognition, where the size, shape, and chemical complementarity between the host and guest molecules lead to the formation of a stable complex.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The aromatic phthalimide ring of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- could potentially be encapsulated within the cavity of a suitable cyclodextrin, such as β-cyclodextrin or γ-cyclodextrin. The formation of such an inclusion complex would be driven by hydrophobic and van der Waals interactions. This complexation could alter the physical and chemical properties of the guest molecule, such as its solubility and reactivity.

Calixarenes: Calixarenes are another class of macrocyclic hosts with a cup-shaped cavity that can bind a variety of guest molecules. The size and functionality of the calixarene can be tailored to achieve selective binding. A calixarene with a suitably sized hydrophobic pocket could encapsulate the phthalimide head group of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-. The binding would be influenced by a combination of hydrophobic, π-π, and cation-π interactions, depending on the specific calixarene and the solvent system.

Table 2: Potential Host-Guest Interactions

| Macrocyclic Host | Potential Binding Site on Guest | Driving Forces for Complexation |

| β-Cyclodextrin | Phthalimide aromatic ring | Hydrophobic interactions, Van der Waals forces |

| γ-Cyclodextrin | Phthalimide aromatic ring | Hydrophobic interactions, Van der Waals forces |

| Calix[n]arenes | Phthalimide head group | Hydrophobic interactions, π-π stacking, Cation-π interactions |

Chemical Modifications and Derivative Synthesis of 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Synthesis of Phthalimide (B116566) Derivatives with Varied N-Alkyl Chain Lengths

The synthesis of N-substituted phthalimides with varying alkyl chain lengths is a fundamental aspect of modifying the parent compound. The length and branching of the N-alkyl chain significantly influence the molecule's physical properties, such as melting point, solubility, and self-assembly behavior in the solid state. rsc.org Standard synthetic protocols are typically employed to generate a library of analogous compounds.

The most common and direct method is the condensation reaction between phthalic anhydride (B1165640) and a primary amine with the desired alkyl chain length (e.g., octylamine, dodecylamine, hexadecylamine). This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like acetic acid, to facilitate the dehydration and subsequent cyclization to form the imide ring. bgsu.edu

Another widely used method is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide (e.g., 1-bromooctane, 1-iodododecane). byjus.comwikipedia.org This method is particularly useful for producing primary amines but is equally effective for the synthesis of N-alkyl phthalimides themselves. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). thermofisher.com

A study by Payne et al. demonstrated the synthesis of a series of bithiophene-phthalimide molecules where the N-alkyl side chains were systematically varied to include pentyl, hexyl, and octyl groups, as well as branched isomers like 1-ethylpropyl and 1-methylbutyl. This research highlighted how altering the chain length and branching directly impacts the material's thermal and optical properties, as well as their self-assembly tendencies. rsc.org While the core of the molecule was different, the synthetic principle for attaching the alkyl chain to the phthalimide nitrogen is directly applicable.

| N-Alkyl Chain | Starting Amine | Starting Alkyl Halide | Synthetic Method |

|---|---|---|---|

| n-Butyl | n-Butylamine | 1-Bromobutane | Condensation or Gabriel |

| n-Hexyl | n-Hexylamine | 1-Bromohexane | Condensation or Gabriel |

| n-Octyl | n-Octylamine | 1-Bromooctane | Condensation or Gabriel |

| n-Dodecyl | n-Dodecylamine | 1-Bromododecane | Condensation or Gabriel |

| n-Hexadecyl | n-Hexadecylamine | 1-Bromohexadecane | Condensation or Gabriel |

Introduction of Functional Groups onto the Octadecyl Chain

Functionalizing the long octadecyl chain of N-octadecylphthalimide opens avenues for creating derivatives with tailored properties, such as sites for conjugation, attachment to surfaces, or altered solubility. The chemical inertness of the long alkane chain requires strategic approaches to introduce functionality, typically at the terminal (ω) position or along the chain.

Terminal functionalization is a key strategy for preparing derivatives capable of undergoing further chemical reactions like conjugation or polymerization. This is typically achieved by employing a bifunctional starting material in the initial synthesis. For instance, instead of 1-bromooctadecane, an ω-haloalkanol like 18-bromo-1-octadecanol (B13763249) can be used.

The Gabriel synthesis with potassium phthalimide would yield 2-(18-hydroxyoctadecyl)-1H-isoindole-1,3(2H)-dione. The terminal hydroxyl group is a versatile functional handle that can be further converted into other groups:

Oxidation to a carboxylic acid, providing a site for amide coupling.

Conversion to an azide (B81097) or alkyne for use in "click" chemistry reactions.

Esterification with acryloyl chloride or methacryloyl chloride to introduce a polymerizable acrylate (B77674) or methacrylate (B99206) group.

This approach effectively creates a heterobifunctional molecule with the phthalimide at one end and a reactive functional group at the other, separated by the C18 spacer.

Modifying the side-chain itself, rather than just the terminus, can be used to alter the compound's bulk properties. A primary motivation for such modifications is to enhance solubility in specific media. The long, nonpolar octadecyl chain imparts strong hydrophobicity. Introducing polar functional groups, such as hydroxyl (-OH) or ether (-O-) linkages, along the chain can increase solubility in more polar organic solvents or even introduce amphiphilic character.

This can be achieved by starting with a modified alkyl chain precursor. For example, using an alkyl halide that already contains an ether linkage could be used in a Gabriel synthesis. Furthermore, branched alkyl chains can be employed to disrupt the efficient packing of the long linear chains, which can increase solubility and lower melting points. rsc.org While direct functionalization of the C-H bonds along the saturated chain is challenging, radical-based post-synthetic modifications could potentially introduce functionality, although selectivity would be a significant hurdle.

Phthalimide Ring Modifications for Altered Electronic Properties

For example, 4-nitrophthalic anhydride or 4-methoxyphthalic anhydride can be used as the starting material. Condensation with octadecylamine (B50001) would yield the corresponding N-octadecyl-4-nitrophthalimide or N-octadecyl-4-methoxyphthalimide.

An electron-withdrawing group like a nitro group (-NO₂) makes the phthalimide a better electron acceptor, which can be useful in designing materials for organic electronics.

An electron-donating group like a methoxy (B1213986) group (-OCH₃) or an amino group (-NH₂) can increase the electron density of the ring, often leading to fluorescence and shifting the absorption and emission wavelengths. rsc.org

Research on naphthalimides, which are structurally similar to phthalimides, has shown that substitution at the 4-position with groups like -Cl, -SCH₃, -NO₂, and -N(CH₃)₂ leads to significant changes in the excited-state character, inducing charge-transfer properties that are highly dependent on the substituent's electronic nature. core.ac.uknih.gov A similar principle applies to the phthalimide ring system. Robust synthetic methods have been developed for N-substituted 4-aryloxy- and 4-thiophenoxy-phthalimides, further expanding the scope of possible electronic modifications. diva-portal.org

| Substituent on Phthalimide Ring | Position | Expected Effect on Electronic Properties | Synthetic Precursor |

|---|---|---|---|

| -NO₂ (Nitro) | 4 | Electron-withdrawing; enhances electron affinity | 4-Nitrophthalic anhydride |

| -Cl (Chloro) | 4 | Weakly electron-withdrawing | 4-Chlorophthalic anhydride |

| -OCH₃ (Methoxy) | 4 | Electron-donating; may induce fluorescence | 4-Methoxyphthalic anhydride |

| -NH₂ (Amino) | 4 | Strongly electron-donating; often fluorescent | 4-Aminophthalic anhydride |

Synthesis of Co-Polymerizable Derivatives

To incorporate the properties of N-octadecylphthalimide into a polymer, a polymerizable functional group must be introduced into the molecule. This creates a monomer that can undergo co-polymerization with other common monomers, such as styrenes, acrylates, or methacrylates, to create functional materials with tailored properties.

A well-established strategy is to attach a polymerizable moiety, such as a vinyl, acrylate, or methacrylate group, to the N-alkyl chain. kpi.uabu.edu.eg Following the logic from section 8.2.1, one could synthesize 2-(18-hydroxyoctadecyl)-1H-isoindole-1,3(2H)-dione and subsequently esterify the terminal hydroxyl group with methacryloyl chloride to produce 2-(18-methacryloyloxyoctadecyl)-1H-isoindole-1,3(2H)-dione. This monomer combines a polymerizable headgroup, a long hydrophobic spacer, and the phthalimide unit.

The free-radical co-polymerization of this monomer with a common co-monomer like methyl methacrylate (MMA) would result in a copolymer where the N-octadecylphthalimide units are incorporated as side chains. Studies on the copolymerization of N-(2-acryloyloxyethyl)phthalimide with MMA have demonstrated the feasibility of this approach, providing detailed kinetic analysis and characterization of the resulting copolymers. kpi.ua Similarly, copolymers incorporating N-(methacryloxy)phthalimide have been synthesized and used in studies on the chemical recycling of polymers. chemrxiv.org The long octadecyl chain in the proposed monomer would be expected to impart unique properties to the resulting copolymer, such as increased hydrophobicity, potential for self-assembly, and modified thermal properties.

Future Research Directions and Emerging Paradigms for 1h Isoindole 1,3 2h Dione, 2 Octadecyl

Integration into Advanced Nanomaterials and Hybrid Systems

The amphiphilic nature of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-, with its hydrophilic phthalimide (B116566) moiety and lipophilic octadecyl chain, makes it an exceptional candidate for the surface modification of nanomaterials and the creation of sophisticated hybrid systems. Future research should focus on its role as a functional ligand and stabilizing agent for a variety of nanoparticles, including quantum dots, gold nanoparticles, and magnetic nanoparticles.

The long octadecyl chain is anticipated to provide excellent steric stabilization, preventing agglomeration and enhancing the dispersibility of these nanoparticles in nonpolar solvents and polymer matrices. This could be particularly beneficial in the development of advanced nanocomposites with improved mechanical, optical, and thermal properties.

Table 1: Potential Nanomaterial Systems for Integration with 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

| Nanomaterial Type | Potential Application of Hybrid System |

| Quantum Dots (e.g., CdSe/ZnS) | Enhanced photoluminescence stability for displays and bio-imaging. |

| Gold Nanoparticles (AuNPs) | Improved biocompatibility and targeted drug delivery. |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Advanced contrast agents for magnetic resonance imaging (MRI). |

| Carbon Nanotubes (CNTs) | Enhanced dispersion in polymer matrices for high-strength composites. |

Exploration of Novel Reaction Pathways and Catalytic Systems

Current synthetic methods for N-alkylphthalimides often rely on classical approaches that may lack efficiency and sustainability. The exploration of novel reaction pathways and advanced catalytic systems is crucial for the scalable and environmentally friendly production of 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

Future investigations should explore catalytic systems that can facilitate the N-alkylation of phthalimide with long-chain alkyl halides under milder conditions. This includes the use of phase-transfer catalysts, ionic liquids, and organocatalysts to improve reaction rates and yields. Furthermore, photoredox catalysis presents an exciting frontier for activating the phthalimide nitrogen or the alkyl halide for more efficient coupling.

Development of Sustainable and Circular Economy Approaches for its Synthesis and Application

In line with the principles of green chemistry and the circular economy, future research must prioritize the development of sustainable synthetic routes and end-of-life considerations for materials incorporating 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-.

This includes the exploration of bio-based feedstocks for the synthesis of both the phthalic anhydride (B1165640) and the octadecylamine (B50001) precursors. The use of renewable solvents and energy-efficient reaction conditions, such as microwave-assisted synthesis, should also be a key focus. From a circular economy perspective, designing materials with this compound for recyclability or controlled biodegradability will be essential. Investigating the potential for chemical recycling of polymers containing this additive to recover valuable monomers is a promising avenue.

Advanced Theoretical Modeling for Predictive Material Design

Computational modeling can significantly accelerate the discovery and design of new materials based on 1H-Isoindole-1,3(2H)-dione, 2-octadecyl-. Advanced theoretical modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide valuable insights into the structure-property relationships of this molecule and its assemblies.

MD simulations can be employed to predict the self-assembly behavior of this amphiphilic molecule in different solvents and at interfaces, guiding the design of functional nanostructures. DFT calculations can elucidate the electronic properties of the phthalimide headgroup and predict its interactions with surfaces and other molecules, which is crucial for designing new catalysts and electronic materials.

Table 2: Theoretical Modeling Approaches and Their Potential Applications

| Modeling Technique | Predicted Properties | Potential Application |

| Molecular Dynamics (MD) | Self-assembly, interfacial behavior, polymer compatibility. | Design of self-assembled monolayers, nanocomposites, and membranes. |

| Density Functional Theory (DFT) | Electronic structure, reactivity, intermolecular interactions. | Prediction of catalytic activity, design of electronic materials. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties. | Predictive design of materials with tailored properties. |

Multifunctional Materials Development based on 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- Scaffolds

The unique combination of a functionalizable phthalimide core and a long alkyl chain in 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- provides a versatile scaffold for the development of multifunctional materials. The phthalimide ring can be chemically modified to introduce a wide range of functionalities, leading to materials with tailored optical, electronic, or biological properties.